molecular formula C12H9NO6 B2401552 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid CAS No. 95611-90-8

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid

Cat. No. B2401552
CAS RN: 95611-90-8
M. Wt: 263.205
InChI Key: IHSWVBMFBYVEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid can be achieved from 2-Furoic acid and 4-Methyl-2-nitroaniline . All bond lengths, valence angles, and torsional angles are within the expected limits .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is stabilized by a non-traditional intramolecular CH-F bond . The conformation of the molecule, with the fluorine atom oriented towards the base of the furan ring, is stabilized by this bond .

Scientific Research Applications

Bioactive Compounds from Nicotiana tabacum

Research has identified various furan-2-carboxylic acids, including compounds structurally related to 5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid, in the roots and leaves of Nicotiana tabacum (tobacco). These compounds exhibit significant anti-tobacco mosaic virus (TMV) activities, demonstrating their potential in plant virus inhibition and agricultural applications (Wu et al., 2018); (Yang et al., 2016).

Antimycobacterial and Antitubercular Agents

5-Phenyl-furan-2-carboxylic acids, which include derivatives of this compound, have emerged as a new class of antimycobacterial agents. They interfere with iron homeostasis in mycobacterial species and have potential as antitubercular therapeutics (Mori et al., 2022); (Mori et al., 2022).

Furan Derivatives from Endophytic Fungi

In the study of mangrove-derived endophytic fungi, furan derivatives structurally similar to this compound have been isolated. These compounds have potential applications in the discovery of new natural products with unique bioactivities (Chen et al., 2017).

Pro-drug Systems for Cancer Therapy

Research into 5-nitrofuran-2-ylmethyl derivatives, which include structural analogs of this compound, suggests their potential as bioreductively activated pro-drug systems. These compounds are considered for targeted release of therapeutic drugs in hypoxic solid tumors, indicating a significant avenue in cancer treatment research (Berry et al., 1997).

Thermodynamics and Solubility Studies

Studies on the solubility and thermodynamic properties of nitrophenyl-furan-2-carboxylic acids, including compounds similar to this compound, in organic solvents like ethyl acetate, provide insights into their physical and chemical behavior. This information is crucial for pharmaceutical formulation and chemical synthesis processes (Sobechko et al., 2021).

Antimicrobial Activities

A study has produced a carboxylic acid derivative structurally similar to this compound, showing significant in vitro antimicrobial activity against various fungi and bacteria. This indicates its potential use in developing new antimicrobial agents (Dias et al., 2015).

properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-18-7-2-3-8(9(6-7)13(16)17)10-4-5-11(19-10)12(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSWVBMFBYVEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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